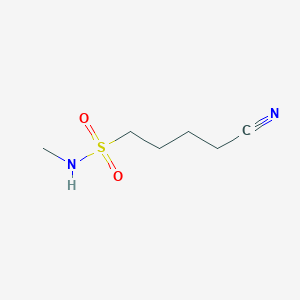

4-cyano-N-methylbutane-1-sulfonamide

Description

Properties

Molecular Formula |

C6H12N2O2S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

4-cyano-N-methylbutane-1-sulfonamide |

InChI |

InChI=1S/C6H12N2O2S/c1-8-11(9,10)6-4-2-3-5-7/h8H,2-4,6H2,1H3 |

InChI Key |

IYQKBXNQIFBHNI-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 4-cyano-N-methylbutane-1-sulfonamide and related sulfonamides:

Key Observations :

- Substituent Effects : The N-methyl group in the target compound may reduce steric hindrance compared to N,N-dimethyl groups in cyazofamid, possibly enhancing solubility or receptor binding .

- Functional Group Synergy: The cyano group, common to both the target compound and cyazofamid, is known to enhance bioactivity in agrochemicals by interacting with enzymatic targets .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- IR Spectroscopy : A strong absorption near 2240 cm⁻¹ (C≡N stretch) is expected, similar to cyazofamid .

- NMR : The N-methyl group would produce a singlet near 2.8 ppm (¹H) and 38–40 ppm (¹³C), while the butane chain’s protons may resonate between 1.2–2.5 ppm .

- Solubility: The aliphatic chain may improve solubility in non-polar solvents compared to aromatic sulfonamides .

Preparation Methods

Synthesis of 4-Cyanobutane-1-Sulfonyl Chloride

The introduction of a cyano group at the terminal carbon of butane-1-sulfonyl chloride requires halogenation followed by nucleophilic substitution. For example, bromination of butane-1-sulfonic acid at position 4 using in the presence of a radical initiator yields 4-bromobutane-1-sulfonic acid. Subsequent treatment with sodium cyanide () in dimethylformamide (DMF) facilitates an substitution, producing 4-cyanobutane-1-sulfonic acid. Conversion to the sulfonyl chloride is achieved using thionyl chloride () under reflux.

Reaction Conditions:

-

Bromination: , 80°C, 6 h

-

Cyanation: , DMF, 100°C, 12 h

-

Sulfonyl chloride formation: , reflux, 4 h

Coupling with Methylamine

The resultant 4-cyanobutane-1-sulfonyl chloride is reacted with methylamine in a biphasic system (water/dichloromethane) with triethylamine as a base. This step proceeds at 0–5°C to minimize side reactions, yielding this compound.

Typical Yield: 65–75% after purification via silica gel chromatography.

Copper-Catalyzed Three-Component Coupling

A modern approach adapts copper-mediated oxidative coupling, as demonstrated in the synthesis of aryl sulfonamides. This method employs sodium 4-cyanobutane-1-sulfinate, methylamine, and a copper catalyst under mild conditions.

Reaction Mechanism and Optimization

The reaction utilizes (5 mol%) and as an oxidant in a sulfolane/acetic acid solvent system. Sodium pyrophosphate () enhances solubility and stabilizes intermediates. The sulfinate anion reacts with methylamine via a radical pathway, facilitated by copper’s redox cycling.

Key Parameters:

Advantages Over Classical Methods

-

Avoids hazardous sulfonyl chloride handling.

-

Higher functional group tolerance due to milder conditions.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) on a C18 column with acetonitrile/water (70:30) confirms purity >98%.

Challenges and Mitigation Strategies

Cyano Group Stability

The cyano group is susceptible to hydrolysis under acidic or basic conditions. To prevent degradation:

Q & A

Basic Research: What spectroscopic techniques are recommended for confirming the structural integrity of 4-cyano-N-methylbutane-1-sulfonamide?

Answer:

- ¹H and ¹³C NMR spectroscopy are critical for verifying the molecular structure, particularly the positions of the cyano (-CN) and sulfonamide (-SO₂NHCH₃) groups. For example, the sulfonamide proton typically resonates at δ 2.8–3.5 ppm, while the methyl group attached to nitrogen appears as a singlet in the range δ 3.0–3.3 ppm .

- Infrared (IR) spectroscopy can confirm functional groups: the cyano group exhibits a sharp absorption band near 2240 cm⁻¹, and sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

- Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns to confirm substituent placement.

Basic Research: What synthetic routes optimize the yield of this compound?

Answer:

- Sulfonylation of methylamine with 4-cyanobutane-1-sulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C) is a common approach. Slow addition of the amine minimizes side reactions like dimerization .

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization may require adjusting stoichiometry (1.2:1 sulfonyl chloride:amine) and reaction time (12–24 hours) .

Advanced Research: How does the cyano group influence the electronic properties and reactivity of this compound compared to non-cyano analogs?

Answer:

- Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing cyano group reduces electron density on the sulfonamide nitrogen, potentially altering nucleophilic reactivity. This effect can be quantified via Natural Bond Orbital (NBO) analysis .

- Comparative reactivity assays (e.g., hydrolysis under acidic/basic conditions) show slower reaction kinetics for the cyano-substituted derivative due to decreased basicity of the sulfonamide nitrogen .

Advanced Research: What methodological strategies resolve contradictions in reported biological activities of this compound?

Answer:

- Meta-analysis of dose-response data across studies can identify confounding variables (e.g., assay conditions, cell lines). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- In silico docking studies (e.g., using AutoDock Vina) can predict binding interactions with target proteins, helping reconcile conflicting experimental results by identifying key residues critical for activity .

Advanced Research: How can researchers align mechanistic studies of this compound with theoretical frameworks in medicinal chemistry?

Answer:

- Structure-Activity Relationship (SAR) models integrate computational and experimental data to rationalize bioactivity. For instance, molecular descriptors (e.g., logP, polar surface area) can correlate with pharmacokinetic properties .

- Receptor-ligand interaction theories (e.g., lock-and-key vs. induced-fit models) guide hypotheses about sulfonamide-enzyme binding modes. Molecular dynamics simulations (100 ns trajectories) can validate these hypotheses .

Advanced Research: What process optimization strategies reduce batch-to-batch variability in synthesizing this compound?

Answer:

- Design of Experiments (DoE) methodologies (e.g., factorial designs) identify critical parameters (e.g., temperature, solvent purity) affecting yield and purity. For example, reaction temperature above 30°C may promote sulfonate ester byproducts .

- Quality-by-Design (QbD) approaches enforce strict in-process controls, such as real-time monitoring via FTIR to track sulfonyl chloride consumption .

Advanced Research: What analytical approaches characterize the stability of this compound under varying storage conditions?

Answer:

- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV analysis detect degradation products (e.g., hydrolysis to sulfonic acid). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

- Solid-state NMR monitors crystallinity changes, which may affect dissolution rates and bioavailability .

Methodological Notes

- Theoretical grounding : Link synthesis and bioactivity studies to established frameworks (e.g., Hammett substituent constants for electronic effects ).

- Data validation : Cross-reference experimental results with computational predictions to address contradictions .

- Replicability : Document reaction conditions (e.g., inert atmosphere, solvent grade) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.